2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dicyclohexylacetamide
Overview
Description
2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dicyclohexylacetamide is a useful research compound. Its molecular formula is C23H31BrN4OS and its molecular weight is 491.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.14020 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Synthesis and Cascade Reactions
Heterocyclic compounds play a critical role in the development of new drugs due to their complex structures and potent biological activities. The study by Schmeyers and Kaupp (2002) demonstrates the utility of thioureido-acetamides in heterocyclic syntheses through one-pot cascade reactions, leading to the formation of various heterocycles such as 2-iminothiazoles and imidazo[1,2-c]pyrimidines. This approach highlights the potential of using similar compounds in the synthesis of novel heterocycles with significant therapeutic value (J. Schmeyers & G. Kaupp, 2002).
Antimicrobial Activity
The antimicrobial properties of heterocyclic compounds are of great interest in the search for new antibacterial and antifungal agents. Darwish et al. (2014) synthesized a range of novel heterocyclic compounds incorporating sulfamoyl moiety, which demonstrated promising antibacterial and antifungal activities. This study indicates the potential of similar acetamide derivatives to serve as bases for developing new antimicrobial agents with broad-spectrum efficacy (E. Darwish et al., 2014).
Biological Activity Evaluation
The evaluation of biological activity is crucial for the development of new therapeutic agents. The synthesis and biological evaluation of acetamides, arylureas, and derivatives derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles by Mazzone et al. (1987) showed anti-inflammatory and analgesic activities, suggesting the relevance of such studies in discovering new drugs with potential analgesic and antipyretic properties (G. Mazzone et al., 1987).
Green Chemistry in Drug Design
The application of green chemistry principles in drug design is increasingly important for sustainable development. Reddy et al. (2014) reported the environmentally friendly synthesis of compounds with potential analgesic and antipyretic activities, highlighting the importance of green synthesis methods in the development of new pharmaceuticals (Y. D. Reddy et al., 2014).
Properties
IUPAC Name |
2-[[5-(2-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N,N-dicyclohexylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BrN4OS/c1-27-22(19-14-8-9-15-20(19)24)25-26-23(27)30-16-21(29)28(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOKQHJGSHTFJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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